Home > Products > Screening Compounds P129973 > 1-benzyl-N-(1-ethyl-4-piperidinyl)-4-piperidinamine
1-benzyl-N-(1-ethyl-4-piperidinyl)-4-piperidinamine -

1-benzyl-N-(1-ethyl-4-piperidinyl)-4-piperidinamine

Catalog Number: EVT-5335946
CAS Number:
Molecular Formula: C19H31N3
Molecular Weight: 301.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(2-Methyl-6-benzothiazolyl)-3-(N-benzyl-4-piperidinyl)propan-1-one hydrochloride (6d)

Compound Description: 1-(2-Methyl-6-benzothiazolyl)-3-(N-benzyl-4-piperidinyl)propan-1-one hydrochloride (6d) is a potent and selective acetylcholinesterase (AChE) inhibitor. It exhibited an IC50 value of 6.8 nM for AChE inhibition. In vivo studies showed that 6d increased acetylcholine (ACh) levels in the mouse forebrain in a dose-dependent manner (oral ED50 = 9.8 mg/kg). Additionally, microdialysis experiments in rats demonstrated that 6d elevated extracellular ACh levels by 100% over baseline levels 1-3 hours post-dose (oral ED50 = 4.8 mg/kg) [].

Methyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate (R 31 833)

Compound Description: Methyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate (R 31 833) is an extremely potent analgesic compound. Its analgesic activity surpasses that of morphine by a factor of 10,031, making it a highly noteworthy compound in this class [].

N-(4-(Methoxymethyl)-2-[2-(2-thienyl)ethyl]-4-piperidinyl)-N-phenylpropranamide (R 30 730)

Compound Description: N-(4-(Methoxymethyl)-2-[2-(2-thienyl)ethyl]-4-piperidinyl)-N-phenylpropranamide (R 30 730) is an exceptionally potent analgesic with a rapid onset of action. It is 4,521 times more potent than morphine at peak effect. R 30 730 demonstrates a relatively short duration of action, similar to fentanyl, and possesses a remarkably high safety margin (LD50/lowest ED50 = 25,211) [].

1-[(4-Fluorophenyl)methyl]-N-(4-piperidinyl)-1H-benzimidazol-2-amines (Astemizole)

Compound Description: This series of compounds, with astemizole as a prominent example, demonstrates potent in vivo antihistaminic activity. Astemizole specifically inhibits compound 48/80-induced lethality in rats and histamine-induced lethality in guinea pigs. Further research on astemizole highlighted its activity in histamine- and serotonin-induced cutaneous reactions and its potential for mydriatic effects in rats. Importantly, astemizole exhibited minimal peripheral and central effects unrelated to histamine antagonism, suggesting a favorable safety profile [].

4-[[(7R)-8-cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)-benzamide

Compound Description: This compound exhibits various hydrates and polymorphs [, ].

5,7-dihydro-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-6H-pyrrolo[3,2-f]-1,2-benzisoxazol-6-one (CP-118,954)

Compound Description: CP-118,954 is a potent and centrally selective acetylcholinesterase (AChE) inhibitor with an IC50 of 0.33 nM. It exhibits a high selectivity for AChE over butyrylcholinesterase (BuChE), with a BuChE/AChE ratio exceeding 10,000. In vivo studies demonstrated a 200% increase in extracellular acetylcholine levels in rats at a dose of 0.4 mg/kg. CP-118,954 displays a favorable safety profile, with peripheral side effects and acute lethality observed at doses 60-fold higher than the minimally effective dose for AChE inhibition [].

Properties

Product Name

1-benzyl-N-(1-ethyl-4-piperidinyl)-4-piperidinamine

IUPAC Name

N-(1-benzylpiperidin-4-yl)-1-ethylpiperidin-4-amine

Molecular Formula

C19H31N3

Molecular Weight

301.5 g/mol

InChI

InChI=1S/C19H31N3/c1-2-21-12-8-18(9-13-21)20-19-10-14-22(15-11-19)16-17-6-4-3-5-7-17/h3-7,18-20H,2,8-16H2,1H3

InChI Key

FCNOVTQGQFZVAA-UHFFFAOYSA-N

SMILES

CCN1CCC(CC1)NC2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

CCN1CCC(CC1)NC2CCN(CC2)CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.